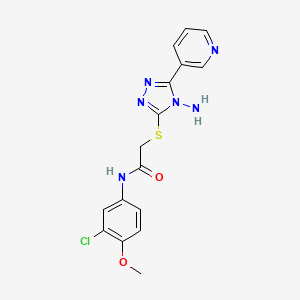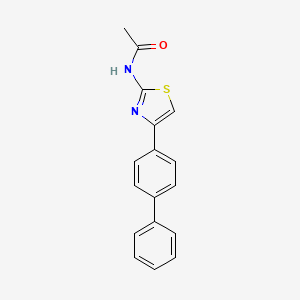
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3-chloro-4-méthoxyphényl)-2-(4-amino-5-(pyridin-3-yl)-1,2,4-triazol-3-ylthio)acétamide est un composé organique synthétique appartenant à la classe des dérivés du triazole. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3-chloro-4-méthoxyphényl)-2-(4-amino-5-(pyridin-3-yl)-1,2,4-triazol-3-ylthio)acétamide implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du cycle triazole, suivie de l’introduction des groupes pyridyle et amino. L’étape finale implique généralement l’acylation du dérivé triazole avec l’acide (3-chloro-4-méthoxyphényl)acétique dans des conditions réactionnelles spécifiques, comme l’utilisation d’une base (par exemple, la triéthylamine) et d’un agent de couplage (par exemple, l’EDCI).
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes pour garantir la cohérence et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes amino ou méthoxy.
Réduction : Les réactions de réduction pourraient cibler les fonctionnalités nitro ou carbonyle, si présentes.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau des cycles triazole ou pyridyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants ou les agents acylants peuvent être employés dans diverses conditions (par exemple, acides, basiques ou neutres).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l’oxydation pourrait donner des dérivés hydroxylés, tandis que la substitution pourrait introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques ou anticancéreuses.
Médecine : Enquêté pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de sa cible biologique spécifique. En général, les dérivés du triazole peuvent interagir avec les enzymes, les récepteurs ou d’autres protéines, en modulant leur activité. Les cibles moléculaires et les voies impliquées seraient identifiées par des analyses biochimiques et des études de modélisation moléculaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,4-triazole : Connus pour leurs activités biologiques diverses.
Dérivés du pyridyle : Souvent utilisés en chimie médicinale pour le développement de médicaments.
Dérivés du chloro-méthoxyphényle : Étudiés pour leurs propriétés pharmacologiques.
Unicité
Le N-(3-chloro-4-méthoxyphényl)-2-(4-amino-5-(pyridin-3-yl)-1,2,4-triazol-3-ylthio)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C16H15ClN6O2S |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN6O2S/c1-25-13-5-4-11(7-12(13)17)20-14(24)9-26-16-22-21-15(23(16)18)10-3-2-6-19-8-10/h2-8H,9,18H2,1H3,(H,20,24) |
Clé InChI |
IRESZYSLGHZEIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)

-yl)methanone](/img/structure/B12129753.png)

![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)


![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)

![2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129805.png)
